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Compound of Interest

(R,S)-1-Methyl-3-
Compound Name:
nicotinoylpyrrolidone

Cat. No.: B014853

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive
Technical Guide

This technical guide provides an in-depth look at the spectroscopic properties of (R,S)-1-
Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest in pharmaceutical
research. Detailed experimental protocols for its synthesis and spectroscopic analysis are
presented, alongside a complete dataset for Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?) Intensity Assignment

2945 Strong C-H stretch (aliphatic)
2840 Medium C-H stretch (aliphatic)
2785 Medium C-H stretch (aliphatic)
1690 Strong C=0 stretch (ketone)[1]
1590 Medium C=C stretch (aromatic)

Note: The IR spectrum was obtained from a neat sample.[1]

Due to the lack of publicly available experimental NMR and MS data for (R,S)-1-Methyl-3-
nicotinoylpyrrolidone, the following tables provide predicted data based on standard

chemical shift values and fragmentation patterns of structurally similar compounds.

Table 2: Predicted *H NMR Spectroscopy Data (CDCls, 400 MHz)
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~8.70 dd 1H H-2' (Pyridine)
~8.60 dd 1H H-6' (Pyridine)
~7.90 dt 1H H-4' (Pyridine)
~7.40 dd 1H H-5' (Pyridine)
~3.50 m 1H H-3 (Pyrrolidine)
~3.20 m 1H H-5a (Pyrrolidine)
~2.90 m 1H H-5b (Pyrrolidine)
~2.60 m 1H H-2a (Pyrrolidine)
~2.40 S 3H N-CHs
~2.30 m 1H H-2b (Pyrrolidine)
~2.10 m 2H H-4 (Pyrrolidine)

Table 3: Predicted 3C NMR Spectroscopy Data (CDClsz, 100 MHz)
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Chemical Shift (8) ppm Assighment
~198.0 C=0

~153.0 C-6' (Pyridine)
~150.0 C-2' (Pyridine)
~137.0 C-4' (Pyridine)
~133.0 C-3' (Pyridine)
~123.5 C-5' (Pyridine)
~58.0 C-5 (Pyrrolidine)
~56.0 C-2 (Pyrrolidine)
~45.0 C-3 (Pyrrolidine)
~42.0 N-CHs

~25.0 C-4 (Pyrrolidine)

Table 4: Predicted Mass Spectrometry (Electron lonization - EI) Data

m/z Relative Intensity (%) Assignment
190 Moderate [M]* (Molecular lon)
) [CeHaNO]* (Nicotinoyl
106 High
fragment)
CsHioN]* (1-Methylpyrrolidine
84 High [ 1" ( ylpy
fragment)
57 Moderate [CsHsN]*

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic

characterization of (R,S)-1-Methyl-3-nicotinoylpyrrolidone.
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Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through the reaction of
nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[1]

Procedure:
e A solution of nicotine-1'-oxide is treated with ferric nitrate and tartaric acid.
e The reaction mixture is stirred at room temperature.

e The resulting product is purified by preparative thin-layer chromatography (TLC) on silica gel
(SiO2 PF-254).[1]

e The TLC is developed using a solvent system of chloroform, methanol, and concentrated
ammonia (90:10:1 v/viv).[1]

Spectroscopic Analysis

A small quantity of the purified (R,S)-1-Methyl-3-nicotinoylpyrrolidone, as a neat liquid, is
placed between two potassium bromide (KBr) plates to form a thin film.[2] The spectrum is then
recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as
chloroform-d (CDCIs), and transferred to an NMR tube. *H and 3C NMR spectra are acquired
on a standard NMR spectrometer (e.g., 400 MHz).

Mass spectra are obtained using an electron ionization (El) mass spectrometer. The sample is
introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70
eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their
mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of
(R,S)-1-Methyl-3-nicotinoylpyrrolidone.
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Caption: Synthetic workflow for (R,S)-1-Methyl-3-nicotinoylpyrrolidone.
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Caption: Workflow for spectroscopic analysis and structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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